Enhanced Lipophilicity (LogP) Profile Compared to Simpler Glycine Ester Analogs
Methyl 2-[benzyl(2-methoxyethyl)amino]acetate exhibits significantly higher lipophilicity (XLogP3 = 1.5) compared to the mono-substituted analogs methyl 2-(benzylamino)acetate (XLogP3 = 1.2) and methyl 2-[(2-methoxyethyl)amino]acetate (XLogP3 = -0.4). This enhanced lipophilicity is a direct consequence of the dual N-substitution with hydrophobic benzyl and moderately polar methoxyethyl groups [1][2][3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Methyl 2-(benzylamino)acetate (1.2); Methyl 2-[(2-methoxyethyl)amino]acetate (-0.4) |
| Quantified Difference | Target is 25% higher than the benzyl analog and 475% higher than the methoxyethyl analog |
| Conditions | Computed XLogP3 values from PubChem 2025 release |
Why This Matters
This higher LogP value predicts improved membrane permeability, which is a critical factor for cell-based assays and the oral bioavailability of drug candidates derived from this scaffold.
- [1] PubChem. (2025). Methyl 2-[benzyl(2-methoxyethyl)amino]acetate (CID 75525848). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Methyl 2-(benzylamino)acetate (CID 422659). National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Methyl 2-[(2-methoxyethyl)amino]acetate (CID 28565694). National Center for Biotechnology Information. View Source
